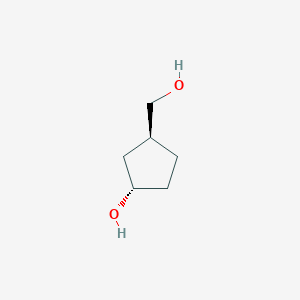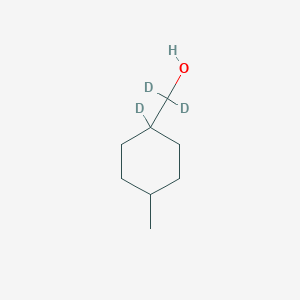
3-(Hydroxymethyl)cyclopentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxymethyl)cyclopentanol is an organic compound with the chemical formula C6H12O2. It is a colorless and transparent liquid with a special fragrance . This compound is a cyclopentanol derivative, featuring a hydroxymethyl group attached to the cyclopentane ring. It is used as an intermediate in the synthesis of various organic compounds, including esters and ethers .
准备方法
Synthetic Routes and Reaction Conditions
3-(Hydroxymethyl)cyclopentanol can be synthesized through the hydrogenative rearrangement of biomass-derived furfurals, such as furfural and 5-hydroxymethyl furfural . The reaction typically involves the use of metal–acid bifunctional catalysts under mild reaction conditions. For instance, a combination of platinum on silica (Pt/SiO2) and lanthanoid oxides can efficiently catalyze the hydrogenative ring-rearrangement of 5-hydroxymethyl furfural in water to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of furfurals using metal catalysts such as nickel, copper, or cobalt supported on alumina (Ni-Al2O3, Cu-Al2O3, Co-Al2O3) . The reaction conditions are optimized to achieve high selectivity and yield of the desired product.
化学反应分析
Types of Reactions
3-(Hydroxymethyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The hydroxyl group can be reduced to form a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Cyclopentanone or 3-(Formylmethyl)cyclopentanone.
Reduction: 3-Methylcyclopentanol.
Substitution: 3-(Chloromethyl)cyclopentanol or 3-(Bromomethyl)cyclopentanol.
科学研究应用
3-(Hydroxymethyl)cyclopentanol has various applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of 3-(Hydroxymethyl)cyclopentanol involves its interaction with various molecular targets and pathways. For instance, during its catalytic hydrogenation, the metal catalysts facilitate the hydrogenation of the furfural ring, leading to the formation of the cyclopentanol structure . The rearrangement process is influenced by the acidity and hydrogenation activity of the catalysts, which ensure the smooth conversion of the starting material to the desired product .
相似化合物的比较
3-(Hydroxymethyl)cyclopentanol can be compared with other similar compounds, such as:
Cyclopentanol: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
3-(Hydroxymethyl)cyclopentanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
5-Hydroxymethyl furfural: A precursor in the synthesis of this compound, with different structural and chemical properties.
The uniqueness of this compound lies in its hydroxymethyl group, which provides additional reactivity and versatility in various chemical transformations.
属性
IUPAC Name |
(1S,3S)-3-(hydroxymethyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAXTIFHKIGLEJ-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes 3-(hydroxymethyl)cyclopentanol a promising building block for new materials?
A1: this compound (HCPO) can be derived from biomass, specifically from the hydrogenative ring-rearrangement of 5-(hydroxymethyl)furfural (HMF) [, ]. This process offers a renewable alternative to traditional petroleum-based routes for synthesizing platform chemicals. HCPO's unique structure, featuring both a cyclopentanol ring and a hydroxymethyl group, makes it a versatile starting point for various chemical transformations and polymerization reactions.
Q2: What role do catalysts play in the synthesis of this compound from biomass?
A2: Catalysts are crucial for the efficient conversion of HMF to HCPO. Research has shown that a combination of platinum on silica (Pt/SiO2) and lanthanoid oxides (LOx) effectively catalyzes this reaction in water []. Furthermore, the acidity of the reaction environment significantly impacts the ring-rearrangement process. Studies indicate that slightly acidic conditions (pH 5-7) with moderate Lewis acidity from the lanthanoid oxides are optimal for HCPO production [].
Q3: Can this compound be used to synthesize more complex molecules?
A3: Yes, the chiral nature of this compound makes it valuable in synthesizing chiral compounds. For example, researchers have successfully used (1S,3S)-(3-hydroxymethyl)cyclopentanol as a key intermediate in the synthesis of carbocyclic-ddA, a nucleoside analogue []. This synthesis highlights the potential of this compound as a building block for pharmaceutical compounds and other valuable chiral molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1(1S)]-2,3-O-Cyclohexylidene-6-O-(phenylmethyl)-D-myo-inositol1-(4,7,7-Trimethyl-3-oxo-2-oxabicyclo](/img/new.no-structure.jpg)

